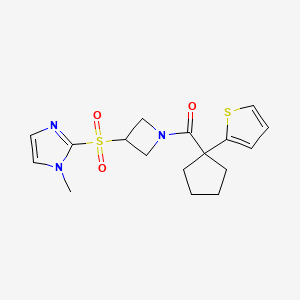

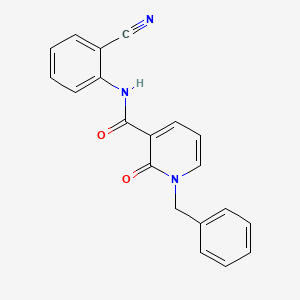

![molecular formula C16H12F2N2S3 B2998656 3,5-Bis[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazole CAS No. 338772-55-7](/img/structure/B2998656.png)

3,5-Bis[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-Bis[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazole, also known as BFST, is an organic compound of the thiadiazole family with a wide range of applications in both scientific research and industry. BFST is synthesized by a process of nitration and subsequent reduction of 1,2,4-thiadiazole, and is a versatile compound capable of forming a variety of derivatives. This versatility has enabled its use in a variety of scientific research applications, including its use as a fluorescent dye, a corrosion inhibitor, and a catalyst for organic reactions. In addition, BFST has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Aplicaciones Científicas De Investigación

Antitubercular Activity

Research conducted by Karabanovich et al. (2016) on 3,5-Dinitrobenzylsulfanyl-1,3,4-oxadiazoles and Thiadiazoles, which share a similar structural motif with 3,5-Bis[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazole, indicates significant antituberculosis activity. These compounds showed outstanding in vitro activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations indicating a high level of potency. The selective antimycobacterial effect, coupled with low in vitro toxicity in mammalian cell lines and hepatocytes, underscores the potential therapeutic applications of these compounds in treating tuberculosis, highlighting the broader implications for similar thiadiazole derivatives (Karabanovich et al., 2016).

Glutaminase Inhibition for Cancer Therapy

Shukla et al. (2012) explored Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, revealing their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). This enzyme is crucial for cancer cell metabolism, making its inhibition a target for anticancer therapy. By synthesizing and evaluating BPTES analogs, this study demonstrated the possibility of improving drug-like properties, such as solubility, while retaining potent GLS inhibitory activity. This research suggests the potential of thiadiazole derivatives in developing new cancer therapies (Shukla et al., 2012).

Corrosion Inhibition

Lebrini et al. (2007) investigated the inhibitive action of thiadiazole derivatives on the corrosion of mild steel in sulfuric acid medium. Their findings indicated that these compounds act as effective corrosion inhibitors, with efficiency increasing at higher concentrations. The ability of these molecules to adsorb on the steel surface and form a protective layer highlights the utility of thiadiazole derivatives in materials science, particularly in protecting metals from corrosion (Lebrini et al., 2007).

Ligand-Forced Dimerization in Organometallic Materials

Research by Ardan et al. (2017) into the coordinating behavior of allyl derivatives of 1,3,4-thiadiazoles with transition metal ions showcased the potential for crystal engineering of organometallic materials. This study underlines the versatility of thiadiazole derivatives in forming complexes with metals, offering pathways for developing new materials with specific electronic and structural properties (Ardan et al., 2017).

Propiedades

IUPAC Name |

3,5-bis[(4-fluorophenyl)methylsulfanyl]-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N2S3/c17-13-5-1-11(2-6-13)9-21-15-19-16(23-20-15)22-10-12-3-7-14(18)8-4-12/h1-8H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWHQAITCCQJOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NSC(=N2)SCC3=CC=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Bis[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

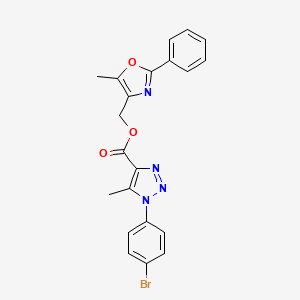

![(E)-N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2998576.png)

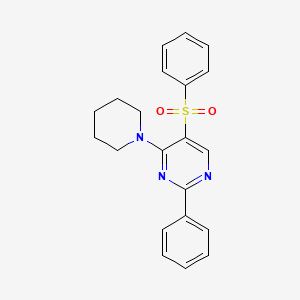

![1-Benzyl-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2998578.png)

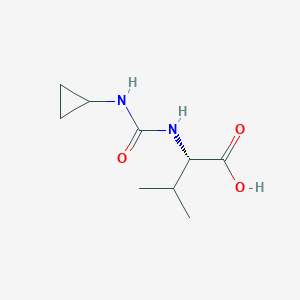

![3-{[(4-fluorophenyl)(methyl)amino]sulfonyl}-N-propylthiophene-2-carboxamide](/img/structure/B2998582.png)

![3-((4-benzylpiperazin-1-yl)methyl)-2-thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2998587.png)

![2,6-Diisopropyl-4-{[4-(4-methoxyphenyl)piperazino]methyl}benzenol](/img/structure/B2998591.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2998594.png)